G1T38 dihydrochloride mechanism of action on cell cycle
G1T38 dihydrochloride mechanism of action on cell cycle
An In-Depth Technical Guide on the Mechanism of Action of G1T38 Dihydrochloride on the Cell Cycle
For Researchers, Scientists, and Drug Development Professionals
Abstract
G1T38 dihydrochloride, also known as trilaciclib or lerociclib, is a potent and selective, orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] Initially developed as an antineoplastic agent, its unique pharmacokinetic and pharmacodynamic properties have established it as a first-in-class myeloprotective agent administered intravenously prior to chemotherapy.[4][5][6] This guide provides a comprehensive technical overview of the core mechanism of action of G1T38 on the cell cycle, intended for researchers, scientists, and drug development professionals. We will delve into the molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function.
Introduction: The Cell Cycle and the Role of CDK4/6
The mammalian cell cycle is a tightly regulated process that governs cell proliferation.[7] It is divided into four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The transition between these phases is controlled by a complex network of proteins, primarily cyclins and cyclin-dependent kinases (CDKs).[8]
The G1-S transition is a critical checkpoint, and its dysregulation is a hallmark of cancer.[7][9] Cyclin D-dependent kinases CDK4 and CDK6 are key drivers of this transition.[9][10] In response to mitogenic signals, cyclin D binds to and activates CDK4/6.[7] The active cyclin D-CDK4/6 complex then phosphorylates the retinoblastoma tumor suppressor protein (Rb).[9][11] This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes necessary for DNA replication and S-phase entry.[7]
G1T38 Dihydrochloride: A Selective CDK4/6 Inhibitor
G1T38 is a small molecule inhibitor that demonstrates high potency and selectivity for CDK4 and CDK6.[1][2][3] Its mechanism of action is centered on the competitive inhibition of the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of their downstream targets.
Biochemical Potency and Selectivity
In vitro kinase assays have demonstrated the high potency of G1T38 against CDK4/cyclin D1 and CDK6/cyclin D3, with IC50 values in the low nanomolar range.[1][12][13]
| Target | IC50 (nM) |
| CDK4/Cyclin D1 | 1 |
| CDK6/Cyclin D3 | 2 |
| CDK9 | 28 |
| Table 1: Biochemical potency of G1T38 against various cyclin-dependent kinases. Data sourced from multiple preclinical studies.[1] |
G1T38 exhibits significant selectivity for CDK4/6 over other CDKs, such as CDK1, CDK2, CDK5, and CDK7, which is crucial for minimizing off-target effects.[1]
Core Mechanism of Action: Induction of G1 Cell Cycle Arrest
The primary consequence of CDK4/6 inhibition by G1T38 is the induction of a transient and reversible G1 phase cell cycle arrest.[2][14][15] This is achieved through the following sequence of molecular events:
-
Inhibition of Rb Phosphorylation: By blocking CDK4/6 activity, G1T38 prevents the hyperphosphorylation of the Rb protein.[2][3][14]
-
Maintenance of Rb-E2F Complex: Hypophosphorylated Rb remains bound to the E2F family of transcription factors.[7]
-
Repression of E2F Target Genes: The sequestration of E2F prevents the transcription of genes essential for the G1-S transition and DNA synthesis.
-
G1 Phase Arrest: Consequently, cells are unable to progress into the S phase and accumulate in the G1 phase of the cell cycle.[1][2][14]
This G1 arrest is the cornerstone of both its anti-tumor and myeloprotective effects. In tumor cells that are dependent on the CDK4/6-Rb pathway for proliferation, this arrest leads to a cytostatic effect.[9][14] In hematopoietic stem and progenitor cells (HSPCs), the transient G1 arrest induced by G1T38 shields them from the cytotoxic effects of chemotherapy, which primarily target rapidly dividing cells.[4][15][16]
Signaling Pathway Diagram
Caption: Mechanism of G1T38-induced G1 cell cycle arrest.
Experimental Validation of G1T38's Mechanism of Action
The elucidation of G1T38's mechanism of action relies on a suite of standard and advanced cell and molecular biology techniques.
Cell Synchronization for Mechanistic Studies
To study the effects of G1T38 on a specific phase of the cell cycle, cell synchronization is often employed.[17][18] This process enriches the cell population in a particular phase, allowing for more precise analysis.[19][20]
Experimental Workflow: Double Thymidine Block for G1/S Synchronization
Caption: Workflow for cell synchronization using a double thymidine block.
Assessing Cell Cycle Distribution via Flow Cytometry
Flow cytometry is a cornerstone technique for analyzing the distribution of cells in different phases of the cell cycle.[21][22] This is typically achieved by staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), and measuring the fluorescence intensity of individual cells.[21][23]
Step-by-Step Protocol: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with varying concentrations of G1T38 or vehicle control for the desired duration (e.g., 24 hours).
-
Cell Harvest: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.[23][24] Incubate at 4°C for at least 30 minutes.[23]
-
Washing: Centrifuge the fixed cells and wash the pellet twice with phosphate-buffered saline (PBS).[23]
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) to degrade RNA and prevent its staining by PI.[23] Incubate at 37°C for 30 minutes.
-
Staining: Add propidium iodide solution (e.g., 50 µg/mL in PBS) to the cell suspension.[23]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. Deconvolution of the resulting histogram allows for the quantification of cells in G0/G1, S, and G2/M phases.[25]
Monitoring Target Engagement by Western Blotting
Western blotting is an essential technique to confirm that G1T38 is engaging its target and modulating the downstream signaling pathway.[26] The key protein to monitor is the phosphorylated form of Rb (p-Rb).
Step-by-Step Protocol: Western Blotting for p-Rb, Total Rb, and Cyclin D1
-
Cell Lysis: After treatment with G1T38, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[27]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.[27]
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.[27]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[27]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-Rb (e.g., Ser780), total Rb, Cyclin D1, CDK4, and CDK6 overnight at 4°C.[28][29][30] A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[27]
-
Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation. A decrease in the p-Rb/total Rb ratio with increasing concentrations of G1T38 indicates effective target engagement.[26]
In Vivo Efficacy and Pharmacodynamics
Preclinical in vivo studies using xenograft models have been instrumental in demonstrating the anti-tumor efficacy of G1T38.[2][14] These studies have shown that G1T38 can be dosed continuously without inducing severe neutropenia, a dose-limiting toxicity for some other CDK4/6 inhibitors.[2][31] This favorable safety profile is attributed to its unique pharmacokinetic properties, where it accumulates in tumors but not in the plasma, leading to less inhibition of myeloid progenitors in the bone marrow.[2][3][14]
| Animal Model | Tumor Type | G1T38 Efficacy | Reference |
| Mouse Xenograft | ER+ Breast Cancer | Equivalent or improved tumor growth inhibition compared to palbociclib. | [2][14] |
| Mouse Xenograft | EGFR-mutated NSCLC | Efficacious as a single agent and in combination with EGFR inhibitors. | [14][32] |
Table 2: Summary of in vivo efficacy of G1T38 in preclinical models.
Clinical Implications and Future Directions
The unique mechanism of action and favorable safety profile of G1T38 have led to its successful clinical development. As trilaciclib (Cosela®), it is approved to decrease the incidence of chemotherapy-induced myelosuppression.[4][5] Ongoing and future research will continue to explore the full therapeutic potential of G1T38, both as a myeloprotective agent and in combination with other targeted therapies for various cancers.[33][34][35][36][37]
Conclusion
G1T38 dihydrochloride is a highly selective and potent CDK4/6 inhibitor that exerts its effect by inducing a transient G1 cell cycle arrest. This is achieved through the inhibition of Rb phosphorylation, leading to the repression of E2F-mediated gene transcription. This core mechanism has been rigorously validated through a combination of biochemical, cellular, and in vivo studies. The deep understanding of its mechanism of action has paved the way for its successful clinical application in protecting the bone marrow from chemotherapy-induced damage, highlighting a significant advancement in supportive cancer care.
References
-
Bisi, J. E., Sorrentino, J. A., Jordan, J. L., Darr, D. D., Roberts, P. J., Tavares, F. X., & Strum, J. C. (2017). Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors. Oncotarget, 8(26), 42343–42358. [Link]
-
Álvarez-Fernández, M., & Malumbres, M. (2020). CDK4/6 inhibition in cancer: beyond cell cycle arrest. Trends in Cancer, 6(11), 974-987. [Link]
-
Spring, L. M., Wander, S. A., & Bardia, A. (2014). Regaining Control of the Cell Cycle With CDK 4/6 Inhibitors: A Promising Targeted Therapy for Breast Cancer. Oncology & Hematology Review, 10(2), 101-107. [Link]
-
UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Trilaciclib Dihydrochloride?. [Link]
-
Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]
-
Patnaik, A., Rosen, L. S., Tolaney, S. M., Rasco, D. W., Beeram, V. R., Papadopoulos, K. P., ... & Baselga, J. (2016). Efficacy and safety of abemaciclib, an inhibitor of CDK4 and CDK6, for patients with breast cancer, non–small cell lung cancer, and other solid tumors. Cancer discovery, 6(7), 740-753. [Link]
-
Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature reviews. Drug discovery, 14(2), 130–146. [Link]
-
Goel, S., DeCristo, M. J., Watt, A. C., BrinJones, H., Sceneay, J., Li, B. B., ... & Polyak, K. (2017). CDK4/6 inhibition triggers anti-tumour immunity. Nature, 548(7668), 471-475. [Link]
-
G1 Therapeutics, Inc. Mechanism of Action | COSELA® (trilaciclib) for injection. [Link]
-
Wikipedia. Trilaciclib. [Link]
-
Wikipedia. Cell synchronization. [Link]
-
Minicule. Trilaciclib (Cosela): Uses, Interactions, and Mechanism of Action. [Link]
-
OncologyTube. (2019, June 27). The Mechanism of Action for Trilaciclib. [Link]
-
ResearchGate. (2017, March 15). Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors. [Link]
-
Value-Based Care & Oncology. (2020). Recent Phase 2 Results for Lerociclib (G1T38), an Oral CDK4/6 Inhibitor Combined with Fulvestrant Used to Treat Patients with Advanced Breast Cancer. [Link]
-
Assay Genie. Cell Synchronisation Methods. [Link]
-
FirstWord Pharma. (2018, April 9). G1 Therapeutics to Present Preclinical Data on CDK4/6 Inhibitors Trilaciclib and G1T38 at the 2018 American Association for Cancer Research (AACR) Annual Meeting. [Link]
-
Zhao, X., Li, G., & Liu, J. (2022). Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block. Methods in molecular biology (Clifton, N.J.), 2416, 129–137. [Link]
-
Sorrentino, J. A., Freed, D. M., Bisi, J. E., Strum, J. C., & Roberts, P. J. (2018). The CDK4/6 inhibitor G1T38 enhances response to targeted therapies in preclinical models of non-small cell lung cancer. Cancer Research, 78(13_Supplement), 1522-1522. [Link]
-
Pérez-Benavente, B., & Farràs, R. (2016). Cell Synchronization Techniques to Study the Action of CDK Inhibitors. Methods in molecular biology (Clifton, N.J.), 1336, 85–93. [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]
-
Oncotarget. (2017, June 27). Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors. [Link]
-
JoVE. (2017, January 10). Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols. [Link]
-
ASCO Publications. (2018, June 1). G1T38, an oral CDK4/6 inhibitor, dosed continuously in combination with fulvestrant for HR+ breast cancer: Preliminary phase 1b results. [Link]
-
Cancer Research UK. A study of G1T38 for breast cancer that has spread. [Link]
-
AACR Journals. (2020, February 15). Abstract P1-19-17: Dose escalation and expansion study of lerociclib (G1T38), an oral CDK4/6 inhibitor, dosed with no drug holiday in combination with fulvestrant in patients with HR+/HER2- advanced breast cancer. [Link]
-
ResearchGate. Effect of trilaciclib on lymphocyte and human bone marrow.... [Link]
-
FirstWord Pharma. (2025, December 7). New Investigator Sponsored Data Suggest Trilaciclib May Mitigate Chemotherapy-Induced TP53-Mutant Clonal Hematopoiesis. [Link]
-
The American Journal of Managed Care. (2022, August 16). Trilaciclib Before Chemotherapy May Prevent Hematological Events—With Savings. [Link]
-
The ASCO Post. (2021, August 10). Trilaciclib to Reduce Chemotherapy-Induced Bone Marrow Suppression in Extensive-Stage Small Cell Lung Cancer. [Link]
-
PubMed. (2017, June 27). Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors. [Link]
-
PubMed Central. (2021, February 17). Trilaciclib dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer. [Link]
-
ResearchGate. Western blot assay detects protein levels of cyclin D1 (D1), CDK4,.... [Link]
-
OriGene Technologies Inc. Western Blot Protocol. [Link]
-
ResearchGate. Western blot analysis of cyclin D1, Cdk4 and Cdk6 at the indicated time.... [Link]
-
ResearchGate. (a) Western blot analysis of Cdk4 (left panel) and Cdk6 (right panel).... [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cosela.com [cosela.com]
- 5. Trilaciclib - Wikipedia [en.wikipedia.org]
- 6. ajmc.com [ajmc.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Lerociclib (G1T38) | CDK4/6 inhibitor | Probechem Biochemicals [probechem.com]
- 14. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Trilaciclib Dihydrochloride? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Cell synchronization - Wikipedia [en.wikipedia.org]
- 18. assaygenie.com [assaygenie.com]
- 19. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cell Synchronization Techniques to Study the Action of CDK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. wp.uthscsa.edu [wp.uthscsa.edu]
- 24. assaygenie.com [assaygenie.com]
- 25. Flow Cytometry Protocol [sigmaaldrich.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. origene.com [origene.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. oncotarget.com [oncotarget.com]
- 32. aacrjournals.org [aacrjournals.org]
- 33. Recent Phase 2 Results for Lerociclib (G1T38), an Oral CDK4/6 Inhibitor Combined with Fulvestrant Used to Treat Patients with Advanced Breast Cancer [jhoponline.com]
- 34. firstwordpharma.com [firstwordpharma.com]
- 35. ascopubs.org [ascopubs.org]
- 36. cancerresearchuk.org [cancerresearchuk.org]
- 37. aacrjournals.org [aacrjournals.org]
